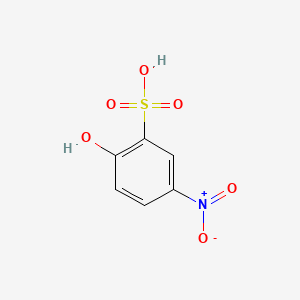

2-hydroxy-5-nitrobenzenesulfonic acid

Description

Significance and Research Context

Nitroaromatic compounds, as a class, are widely studied as intermediates in the synthesis of a vast range of products, including dyes, pigments, and pharmaceuticals. ontosight.airesearchgate.net Research into compounds like 2-hydroxy-5-nitrobenzenesulfonic acid is often driven by the need for versatile building blocks in organic synthesis. Its sodium salt, sodium 2-hydroxy-5-nitrobenzenesulfonate, is noted for its use as a precursor in the dye and pigment industry and is also explored for potential applications in pharmaceuticals. ontosight.ai The benzenesulfonic acid moiety itself is recognized for its utility in creating stable and soluble formulations, which is particularly valuable in drug development. nih.govtaylorandfrancis.com

Scope of Academic Inquiry

The academic inquiry into this compound and its derivatives encompasses several key areas:

Synthesis and Characterization: Research focuses on efficient and selective synthesis methods. The typical synthesis of substituted benzenesulfonic acids involves electrophilic aromatic substitution reactions such as sulfonation and nitration. researchgate.net Characterization of the compound and its reaction products involves a suite of analytical techniques, including spectroscopic and chromatographic methods, to confirm its structure and purity.

Chemical Reactivity: A significant area of study is the reactivity of the functional groups. This includes investigating reactions such as the reduction of the nitro group to an amino group, which is a common step in the synthesis of azo dyes. ontosight.ai The compound's acidic nature, conferred by the sulfonic acid group, also makes it a subject of interest as an acid catalyst in certain organic reactions. elchemy.com

Application as an Intermediate: Much of the research context is centered on its role as a versatile intermediate. In the dye industry, aromatic compounds containing amino, hydroxyl, and sulfonic acid groups are fundamental for producing a wide spectrum of colors with good water solubility and fiber affinity. ontosight.aiepa.gov Academic studies often explore the synthesis of novel dyes and functional materials starting from precursors like this compound.

Environmental and Biological Studies: The broader class of sulfonated aromatic compounds is subject to environmental research, particularly concerning their biodegradation. nih.gov While not a primary focus for this specific molecule, the environmental fate of related compounds is an active area of academic pursuit. Furthermore, derivatives of benzenesulfonates are investigated for a range of biological activities, including potential anticancer properties. nih.gov

Structure

3D Structure

Properties

CAS No. |

616-59-1 |

|---|---|

Molecular Formula |

C6H5NO6S |

Molecular Weight |

219.17 g/mol |

IUPAC Name |

2-hydroxy-5-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C6H5NO6S/c8-5-2-1-4(7(9)10)3-6(5)14(11,12)13/h1-3,8H,(H,11,12,13) |

InChI Key |

AFVVQKCFSIFDER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)O |

Origin of Product |

United States |

Synthesis Methodologies and Derivatization Strategies

Direct Synthetic Routes to 2-Hydroxy-5-nitrobenzenesulfonic Acid

The direct synthesis of this compound can be approached through two primary electrophilic aromatic substitution pathways: the sulfonation of p-nitrophenol or the nitration of 2-hydroxybenzenesulfonic acid.

One plausible and commonly employed strategy in aromatic chemistry involves the sulfonation of p-nitrophenol . In this method, p-nitrophenol is treated with a sulfonating agent, typically fuming sulfuric acid (oleum). The electron-withdrawing nature of the nitro group directs the incoming sulfonic acid group primarily to the ortho position relative to the hydroxyl group, which is a strong activating group. The reaction conditions, such as temperature and concentration of the sulfonating agent, are critical parameters that need to be controlled to achieve optimal yield and minimize side reactions.

Alternatively, the synthesis can be achieved by the nitration of 2-hydroxybenzenesulfonic acid . This route involves the initial sulfonation of phenol (B47542) to produce 2-hydroxybenzenesulfonic acid (o-phenolsulfonic acid). Subsequent nitration of this intermediate with a nitrating mixture, typically a combination of nitric acid and sulfuric acid, introduces a nitro group onto the aromatic ring. The hydroxyl and sulfonic acid groups on the ring direct the electrophilic substitution. The powerful activating and ortho, para-directing effect of the hydroxyl group, combined with the meta-directing effect of the sulfonic acid group, favors the introduction of the nitro group at the 5-position. Careful control of the reaction temperature is essential to prevent unwanted oxidation of the phenol ring by the nitric acid. ucl.ac.uk

| Starting Material | Reagents | Key Conditions | Major Product |

| p-Nitrophenol | Fuming sulfuric acid (oleum) | Controlled temperature | This compound |

| 2-Hydroxybenzenesulfonic acid | Nitric acid, Sulfuric acid | Low temperature | This compound |

Synthesis of Derivatives Incorporating this compound Moieties

The functional groups present in this compound, namely the sulfonic acid, hydroxyl, and nitro groups, offer multiple sites for derivatization, enabling the synthesis of a variety of more complex molecules.

Arylhydrazones of β-Diketones Featuring this compound Structural Units

Arylhydrazones of β-diketones can be synthesized from this compound through a multi-step process. This typically begins with the reduction of the nitro group to an amino group, forming 2-amino-5-hydroxybenzenesulfonic acid. This amino derivative can then be diazotized using sodium nitrite (B80452) in an acidic medium to yield a diazonium salt. The resulting diazonium salt is a versatile intermediate that can be coupled with β-diketones to form the corresponding arylhydrazone derivatives. The presence of the sulfonic acid group enhances the water solubility of these derivatives.

Aldimine Derivatives Incorporating this compound Structural Units

Aldimine derivatives, also known as Schiff bases, can be prepared from this compound. Similar to the synthesis of arylhydrazones, the nitro group of the parent compound is first reduced to an amine. The resulting 2-amino-5-hydroxybenzenesulfonic acid is then condensed with an appropriate aldehyde. This condensation reaction, often carried out in a suitable solvent and sometimes with acid or base catalysis, results in the formation of an imine linkage (-C=N-), yielding the aldimine derivative. The specific properties of the resulting Schiff base can be tuned by varying the structure of the aldehyde used in the condensation step.

Sulfonamide-Based Derivatization Strategies Utilizing Nitrobenzenesulfonate Scaffolds

The sulfonic acid group of this compound can be converted into a more reactive sulfonyl chloride. This transformation is typically achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The resulting 2-hydroxy-5-nitrobenzenesulfonyl chloride is a key intermediate for the synthesis of sulfonamides. Reaction of this sulfonyl chloride with a wide range of primary or secondary amines leads to the formation of the corresponding sulfonamide derivatives. This strategy allows for the introduction of diverse functionalities into the molecule via the amine component.

| Derivative Type | Key Intermediate | Key Reaction |

| Arylhydrazones | Diazonium salt of 2-amino-5-hydroxybenzenesulfonic acid | Azo coupling with β-diketones |

| Aldimines | 2-Amino-5-hydroxybenzenesulfonic acid | Condensation with aldehydes |

| Sulfonamides | 2-Hydroxy-5-nitrobenzenesulfonyl chloride | Reaction with amines |

Other Functionalization and Coupling Approaches

Beyond the derivatization of the nitro and sulfonic acid groups, the aromatic ring of this compound itself can be a site for further functionalization. For instance, the hydroxyl group can undergo etherification or esterification reactions under appropriate conditions. Additionally, the electron-deficient nature of the aromatic ring, due to the presence of the nitro and sulfonic acid groups, can influence its reactivity in nucleophilic aromatic substitution reactions, although such reactions may require harsh conditions.

Reaction Mechanisms in Synthetic Transformations

The synthesis and derivatization of this compound are governed by the principles of electrophilic and nucleophilic reactions.

The direct synthesis of the parent compound relies on electrophilic aromatic substitution . In the sulfonation of p-nitrophenol, the electrophile is sulfur trioxide (SO₃) or its protonated form. The benzene (B151609) ring of p-nitrophenol acts as a nucleophile, attacking the electrophile to form a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the sulfonated product. Similarly, in the nitration of 2-hydroxybenzenesulfonic acid, the nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid, serves as the electrophile that is attacked by the electron-rich aromatic ring. masterorganicchemistry.com

The synthesis of arylhydrazones involves an azo coupling reaction . The electrophile in this case is the diazonium ion, which is attacked by the enolate form of the β-diketone, a strong nucleophile. This reaction proceeds via an electrophilic substitution mechanism on the carbon atom of the enolate.

The formation of aldimine derivatives (Schiff bases) is a nucleophilic addition-elimination reaction . The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the imine.

Sulfonamide synthesis proceeds through a nucleophilic acyl substitution -like mechanism. The amine acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of the sulfonamide.

Mechanistic Studies of Nitration and Sulfonation Processes

The synthesis of this compound involves the introduction of nitro (-NO₂) and sulfonic acid (-SO₃H) groups onto a phenol ring through electrophilic aromatic substitution. The mechanisms of these processes are well-established and are influenced by the electronic properties of the substituents on the aromatic ring.

Nitration: The nitration of aromatic compounds like phenol is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com For phenols, which have a highly activated aromatic ring due to the electron-donating hydroxyl (-OH) group, nitration can often be achieved under milder conditions than for benzene. quora.com The reaction typically uses nitric acid (HNO₃). When a stronger acid like sulfuric acid (H₂SO₄) is used in conjunction with nitric acid (a mixture known as "mixed acid"), the highly electrophilic nitronium ion (NO₂⁺) is generated. masterorganicchemistry.com This ion is the active electrophile in the reaction. masterorganicchemistry.com

The mechanism proceeds in two main steps:

Formation of the Electrophile: The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear nitronium ion.

Electrophilic Attack: The electron-rich phenol ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The hydroxyl group strongly directs the incoming electrophile to the ortho and para positions.

Deprotonation: A weak base, typically water, removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the nitrophenol product. masterorganicchemistry.com

Sulfonation: Sulfonation is another key electrophilic aromatic substitution reaction. It is typically carried out using fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. masterorganicchemistry.com The electrophile in sulfonation is either SO₃ or its protonated form, HSO₃⁺, which is present in concentrated sulfuric acid. masterorganicchemistry.com

The mechanism is similar to nitration:

Electrophilic Attack: The aromatic ring attacks the sulfur trioxide molecule, breaking one of the S=O pi bonds and forming a sigma complex.

Deprotonation: A base removes a proton from the intermediate to restore aromaticity, forming the benzenesulfonate (B1194179) anion.

Protonation: The anion is then protonated in the acidic solution to give the final sulfonic acid product.

When nitrating phenolsulfonic acids, the reaction can proceed through two independent pathways: the direct introduction of a nitro group into an available position on the ring, or the substitution of an existing sulfonic group with a nitro group. pw.edu.pl The conditions of the reaction, such as temperature and acid concentration, can influence which pathway is favored. pw.edu.pl

| Feature | Nitration | Sulfonation |

|---|---|---|

| Typical Reagent | Nitric Acid (HNO₃), often with Sulfuric Acid (H₂SO₄) | Fuming Sulfuric Acid (H₂SO₄ + SO₃) |

| Active Electrophile | Nitronium ion (NO₂⁺) | Sulfur Trioxide (SO₃) or HSO₃⁺ |

| Key Intermediate | Resonance-stabilized arenium ion (sigma complex) | Resonance-stabilized arenium ion (sigma complex) |

| Reversibility | Generally irreversible | Reversible, especially at high temperatures |

Radical Recombination Events in Nitroarene Chemistry

Nitroarenes are versatile compounds in organic chemistry due in part to the unique electronic properties imparted by the nitro group. rsc.org Beyond classical electrophilic and nucleophilic reactions, nitroarenes can participate in radical-based transformations. These processes often involve the formation of radical intermediates, which can subsequently undergo recombination events to form new bonds.

The formation of radical species from nitroarenes can be initiated through several methods, including single-electron transfer (SET), photochemical excitation, or electrochemical reduction. nih.govdomainex.co.ukchemrxiv.org In a SET process, a nitroarene can accept an electron to form a nitroarene radical anion. nih.gov This radical anion is stabilized by the delocalization of the unpaired electron across the aromatic π-system and the nitro group. chemrxiv.org

Once formed, these radical intermediates can engage in various reactions, including recombination. Radical recombination reactions, or coupling reactions, are typically very fast with low activation energies. almerja.com For these reactions to be synthetically useful, the radical pair often needs to be generated in close proximity, such as within a solvent cage or within the same molecule. almerja.com

Examples of radical recombination in nitroarene chemistry include:

Photochemical Excitation: Upon excitation with visible light, a nitroarene can be promoted to a triplet state. domainex.co.uk This excited state can react with other molecules, such as alkenes, in a stepwise addition to form a biradical intermediate, which then recombines to form a cyclic product. domainex.co.uk

Reductive Processes: Electrochemical reduction of nitroarenes can generate radical anions. chemrxiv.org These species can be harnessed to participate in subsequent reactions, such as hydrogen atom transfer, to generate new radical intermediates that can lead to cyclized products. chemrxiv.org

Radical Trapping: The nitro group in electron-deficient nitroarenes can act as an effective acceptor for alkyl radicals, leading to the formation of new C-N or N-O bonds through recombination events. rsc.org

| Radical Species | Method of Generation | Typical Subsequent Reaction |

|---|---|---|

| Nitroarene Radical Anion | Single-Electron Transfer (SET), Electrochemical Reduction | Hydrogen Atom Transfer, Dimerization, Cyclization |

| Biradical Intermediate | Photochemical Excitation and reaction with an alkene | Intramolecular Recombination (Cyclization) |

| Oxygen-centered Radical | Electrochemical reduction leading to ArN(O•)O⁻ | Intramolecular Hydrogen Atom Transfer, Radical Cyclization |

Intramolecular Cyclization Pathways in Complex Synthesis

The functional groups present in derivatives of this compound allow for their participation in intramolecular cyclization reactions, which are powerful tools for constructing complex heterocyclic scaffolds. The nitro group, in particular, can be a key participant in these transformations, often following a reduction to a nitroso or amino group.

Several strategies have been developed for the intramolecular cyclization of nitroarenes:

Reductive Cyclization: This is a widely used method where the nitro group is reduced in the presence of another functional group within the same molecule, leading to a spontaneous or catalyzed cyclization. For instance, the electrochemical reduction of 2-allyl-substituted nitroarenes generates nitroarene radical anions. chemrxiv.org These intermediates can trigger a cascade involving a 1,5-hydrogen atom transfer and subsequent cyclization to form quinoline (B57606) N-oxides. chemrxiv.org Similarly, visible-light-induced intramolecular reductive cyclization of o-nitroarenes can proceed through the formation of active biradical intermediates, providing an efficient route to quinazolinone derivatives. nih.govacs.org

Transition Metal-Catalyzed Cyclization: Palladium-catalyzed reactions are particularly effective for C-C and C-N bond formation. The intramolecular Heck reaction, for example, has been used to synthesize fused tricyclic indole (B1671886) skeletons from appropriately substituted precursors. encyclopedia.pub While some palladium-catalyzed reactions involving nitroarenes are intermolecular, such as the synthesis of indoles from nitroarenes and alkynes, the principles can be extended to intramolecular variants. acs.org

Domino Reactions: A sequence of reactions can be designed where an initial cyclization is followed by further transformations in a one-pot process. The synthesis of saturated N-heterocycles can be achieved through a domino reaction of ω-nitro-alkenes, which involves a nitroso-ene reaction coupled with reduction steps. researchgate.net

These cyclization strategies are of significant interest as they provide access to a wide range of N-heterocycles, which are prevalent motifs in biologically active molecules and natural products. encyclopedia.pubresearchgate.net

| Strategy | Key Conditions/Reagents | Intermediate Species | Typical Product |

|---|---|---|---|

| Photochemical Reductive Cyclization | Visible light, Thiourea mediator | Biradical intermediates | Quinazolinones |

| Electrochemical Reductive Cyclization | Graphite cathode, Magnesium anode | Nitroarene radical anion | Quinoline N-oxides |

| Palladium-Catalyzed Cyclization | Palladium catalyst (e.g., Pd(OAc)₂) | Organopalladium intermediates | Fused Indoles |

| Triethyl Phosphite Mediated Domino Reaction | P(OEt)₃, Heat or Microwave | Nitroso intermediate | Saturated N-Heterocycles |

Structural Elucidation and Spectroscopic Investigations

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the precise molecular structure of 2-hydroxy-5-nitrobenzenesulfonic acid. Each technique provides unique insights into the compound's atomic arrangement, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum for this compound would be expected to show distinct signals corresponding to the aromatic protons. The substitution pattern on the benzene (B151609) ring—with hydroxyl, nitro, and sulfonic acid groups—would lead to a complex splitting pattern. The chemical shifts of the three aromatic protons would be influenced by the electron-withdrawing and electron-donating nature of the substituents. Additionally, exchangeable protons from the hydroxyl and sulfonic acid groups would likely appear as broad singlets, with their positions dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all six carbon atoms in the benzene ring. The chemical shifts would indicate the electronic environment of each carbon. Carbons attached to the oxygen of the hydroxyl group, the nitro group, and the sulfonic acid group would exhibit characteristic downfield shifts.

| Expected ¹H NMR Data | |

| Proton Type | Expected Chemical Shift Range (ppm) |

| Aromatic C-H | 7.0 - 8.5 |

| Phenolic O-H | Variable, broad |

| Sulfonic Acid S-OH | Variable, broad |

| Expected ¹³C NMR Data | |

| Carbon Type | Expected Chemical Shift Range (ppm) |

| Aromatic C-H | 110 - 130 |

| Aromatic C-Substituted | 130 - 160 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to display characteristic absorption bands for the O-H, N-O, S=O, and C=C bonds.

Key expected vibrational frequencies include:

A broad band for the O-H stretch of the hydroxyl and sulfonic acid groups.

Asymmetric and symmetric stretching vibrations for the nitro (NO₂) group.

Strong absorptions corresponding to the symmetric and asymmetric stretching of the sulfonate (SO₃) group.

Bands related to the C=C stretching of the aromatic ring.

Detailed experimental IR spectra with peak assignments for this specific compound are not currently documented in accessible databases.

| Expected IR Absorption Bands | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Phenol) | 3200 - 3600 (broad) |

| N-O (Nitro) | 1500 - 1570 (asymmetric) & 1300 - 1370 (symmetric) |

| S=O (Sulfonic Acid) | 1340 - 1420 (asymmetric) & 1150 - 1210 (symmetric) |

| C=C (Aromatic) | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit distinct absorption bands in the UV-Vis region due to π → π* transitions of the benzene ring. The presence of the hydroxyl and nitro groups, which act as chromophores, would influence the position and intensity of these absorption maxima (λmax). Phenolic compounds typically show absorption bands in the 200 to 290 nm range. While emission (fluorescence) spectroscopy could also be applied, specific absorption and emission data for this compound have not been reported.

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. The exact mass of this compound is 218.9838 g/mol (C₆H₅NO₆S). High-resolution mass spectrometry would confirm this mass with high accuracy. Furthermore, fragmentation patterns observed in the mass spectrum would provide valuable structural information, showing the loss of functional groups such as SO₃ or NO₂. However, experimental mass spectrometry data detailing the fragmentation of this compound is not available.

| Mass Spectrometry Data | |

| Property | Value |

| Molecular Formula | C₆H₅NO₆S |

| Monoisotopic Mass | 218.98376 Da |

| Expected Key Fragments | [M-SO₃H]⁻, [M-NO₂]⁺ |

Electronic Structure and Bonding Analysis

The electronic structure of this compound is complex, arising from the interplay of the electron-donating hydroxyl group and the electron-withdrawing nitro and sulfonic acid groups attached to the benzene ring. These substituent groups significantly influence the geometry and electronic distribution of the molecule. Theoretical calculations, often employing methods like B3LYP with a 6-311G(d,p) basis set, are instrumental in elucidating these properties. nih.gov

The geometry of the this compound molecule, including its bond lengths and valence angles, is a result of the electronic and steric interactions between its constituent atoms and functional groups. The presence of the bulky sulfonic acid group and the nitro group, along with the hydroxyl group, introduces distortions in the benzene ring from a perfect hexagonal geometry.

Computational studies on analogous substituted benzene derivatives provide a reliable framework for estimating these parameters. For instance, the C-S bond length is expected to be in the range of typical aromatic C-S bonds, while the S-O bond lengths within the sulfonic acid group will be characteristic of double and single bond character. The C-N bond of the nitro group and the N-O bonds will also exhibit lengths consistent with delocalization of electrons. The C-O bond of the hydroxyl group will have a length indicative of a phenolic character.

The valence angles within the benzene ring are expected to deviate from the ideal 120° of an unsubstituted benzene ring due to the electronic and steric pressures exerted by the substituents. The angles around the carbon atoms bonded to the bulky sulfonic acid and nitro groups are likely to be compressed, while adjacent angles might be enlarged to accommodate the strain.

Table 1: Predicted Bond Lengths and Valence Angles for this compound (Based on DFT Calculations of Analogous Compounds)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.38 - 1.40 |

| C-S | ~1.77 |

| S=O | ~1.43 |

| S-OH | ~1.56 |

| C-N | ~1.47 |

| N=O | ~1.22 |

| C-OH | ~1.36 |

| O-H | ~0.96 |

| Valence Angles (°) | |

| C-C-C (aromatic) | 118 - 122 |

| C-C-S | ~120 |

| O-S-O | ~118 |

| C-C-N | ~119 |

| O-N-O | ~124 |

| C-C-OH | ~120 |

Note: These values are estimations based on computational studies of structurally similar molecules and may vary in a specific theoretical model of this compound.

Natural Bond Orbital (NBO) analysis is a powerful tool to understand the delocalization of electron density and the nature of bonding within a molecule. It provides a quantitative picture of the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial in determining the stability and reactivity of the molecule.

In this compound, significant delocalization effects are expected due to the presence of the π-system of the benzene ring and the lone pairs on the oxygen atoms of the hydroxyl, nitro, and sulfonic acid groups. The NBO analysis would reveal strong interactions between the lone pair orbitals of the oxygen atoms and the antibonding π* orbitals of the benzene ring, indicating electron donation from the substituents to the ring. Conversely, the electron-withdrawing nature of the nitro and sulfonic acid groups would be evident from the interactions involving their antibonding orbitals.

Table 2: Predicted Key NBO Interactions and Second-Order Perturbation Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

| LP(O) of -OH | π(C-C) adjacent | High |

| π(C-C) aromatic | π(C-C) aromatic | Moderate to High |

| LP(O) of -NO2 | π(C-N) | Moderate |

| LP(O) of -SO3H | σ(C-S) | Moderate |

Note: "LP" denotes a lone pair orbital. The predicted E(2) values are qualitative and based on trends observed in similar aromatic compounds.

The Molecular Electrostatic Potential (MEP) map is a valuable visual tool for understanding the charge distribution and predicting the reactive sites of a molecule. It illustrates the electrostatic potential on the electron density surface, where different colors represent different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack.

For this compound, the MEP map is expected to show highly negative regions around the oxygen atoms of the nitro and sulfonic acid groups, as well as the hydroxyl group, due to their high electronegativity and the presence of lone pairs. These areas represent the sites with the highest electron density and are the most likely to interact with electrophiles.

Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atom of the sulfonic acid group are expected to be regions of high positive potential, making them susceptible to interaction with nucleophiles. The aromatic ring itself will exhibit a more complex potential distribution, with the regions influenced by the electron-withdrawing nitro and sulfonic acid groups being less negative (or even slightly positive) compared to the region near the electron-donating hydroxyl group. The MEP map provides a clear rationale for the molecule's reactivity patterns and intermolecular interactions. researchgate.netresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods ranging from highly accurate but computationally expensive ab initio techniques to more accessible semi-empirical approaches are employed to model molecular systems.

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its favorable balance of accuracy and computational cost. quora.com The B3LYP hybrid functional, in particular, is widely used for studying organic molecules. researchgate.net This functional combines the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. researchgate.net

For a molecule like 2-hydroxy-5-nitrobenzenesulfonic acid, B3LYP calculations can be used to determine a variety of properties, including:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the ground electronic state. nih.gov

Electronic Properties: Calculating the energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and electronic transitions. researchgate.netnih.gov

Vibrational Frequencies: Simulating infrared and Raman spectra to help identify and characterize the molecule. dntb.gov.ua

Thermodynamic Properties: Estimating heats of formation and reaction energies. researchgate.net

The B3LYP functional has demonstrated good performance in reproducing energy gaps and other properties for a wide range of materials. researchgate.net Studies on similar substituted aromatic compounds, such as nitroazobenzenes and substituted naphthalenes, have successfully employed B3LYP to gain insights into their structure and electronic characteristics. nih.govfinechem-mirea.ru

Table 1: Key Features of the B3LYP Hybrid Functional

| Feature | Description |

|---|---|

| Type | Hybrid Functional |

| Composition | Includes a portion of exact exchange from Hartree-Fock theory mixed with exchange and correlation functionals (e.g., Becke's three-parameter exchange functional and the Lee-Yang-Parr correlation functional). researchgate.net |

| Strengths | Provides a good balance between computational efficiency and accuracy for a wide range of molecular systems, especially organic compounds. quora.comresearchgate.net |

| Common Applications | Geometry optimization, prediction of electronic properties (HOMO-LUMO), vibrational analysis, and thermochemical calculations. researchgate.netnih.gov |

Semi-empirical methods are derived from Hartree-Fock theory but use a simplified Hamiltonian and introduce parameters obtained from experimental data to streamline calculations. uni-muenchen.denih.gov These methods are significantly faster than DFT, making them suitable for very large molecular systems. scielo.org.mx

PM3 (Parametric Method 3) is a widely used semi-empirical method based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. scielo.org.mxwikipedia.org It is a reparameterization of the earlier AM1 method, where parameters are optimized to reproduce experimental data, such as heats of formation. wikipedia.org While less accurate than DFT for detailed electronic structure analysis, PM3 is valuable for:

Rapid Geometry Optimization: Quickly finding stable conformations of large molecules.

Screening Large Numbers of Compounds: Evaluating trends in properties across a series of related molecules.

Initial Models: Providing starting geometries for more computationally intensive DFT or ab initio calculations.

PM3 and other semi-empirical methods treat only the valence electrons, which simplifies the calculations considerably. uomustansiriyah.edu.iq The method has been implemented in numerous computational chemistry software packages, making it broadly accessible. wikipedia.org

Table 2: Comparison of DFT and Semi-Empirical Methods

| Aspect | Density Functional Theory (DFT) | Semi-Empirical Methods (e.g., PM3) |

|---|---|---|

| Theoretical Basis | Based on electron density. | Based on Hartree-Fock theory with approximations and empirical parameters. uni-muenchen.de |

| Computational Cost | Moderate to high. | Low. scielo.org.mx |

| Accuracy | Generally high for many properties. | Lower than DFT, suitable for qualitative trends and large systems. scielo.org.mx |

| Parameterization | Uses functionals that are approximations of the exact exchange-correlation energy. | Heavily relies on parameters fitted to experimental data. uni-muenchen.dewikipedia.org |

| Typical Use Case | Detailed analysis of small to medium-sized molecules. | Rapid calculations on large molecules or high-throughput screening. |

In quantum chemical calculations, molecular orbitals are constructed from a linear combination of mathematical functions known as basis functions, which collectively form a "basis set". libretexts.org The choice of basis set is critical as it directly impacts the accuracy and cost of the calculation. mit.edu

Commonly used basis sets include:

Pople-style basis sets: Such as 6-31G(d) or 6-311++G(d,p). These are split-valence sets, meaning they use multiple functions to describe valence orbitals, providing more flexibility. libretexts.org The notations indicate the inclusion of:

Polarization functions (d, p): These allow orbitals to change shape, which is crucial for accurately describing chemical bonds. youtube.com

Diffuse functions (+, ++): These are important for describing systems with delocalized electrons, such as anions or molecules with lone pairs. youtube.com The 6-311++G(d,p) basis set is often used with the B3LYP functional for reliable results. nih.gov

Dunning's correlation-consistent basis sets: Such as cc-pVDZ, cc-pVTZ (correlation-consistent polarized Valence Double/Triple Zeta). These sets are designed to systematically converge towards the complete basis set limit, allowing for controlled improvement in accuracy. researchgate.net

Validation of a chosen method and basis set often involves comparing calculated results with experimental data for related, well-characterized molecules. researchgate.net For substituted phenols and sulfonic acids, a basis set like 6-311+G(3df) has been shown to yield superior results with the B3LYP functional for certain properties. researchgate.net

Table 3: Common Basis Set Terminology

| Term | Meaning | Importance |

|---|---|---|

| Zeta (ζ) | Refers to the number of basis functions used to describe each valence atomic orbital. (e.g., Double-Zeta, Triple-Zeta). libretexts.org | Higher zeta levels provide more flexibility and accuracy. |

| Split-Valence | Uses a minimal set for core orbitals but multiple sets for valence orbitals (e.g., 6-31G). | Balances accuracy and efficiency by focusing on the chemically important valence electrons. |

| Polarization Functions | Functions of higher angular momentum (e.g., d-functions on carbon, p-functions on hydrogen). youtube.com | Essential for describing the anisotropic nature of chemical bonds. |

| Diffuse Functions | Functions with small exponents that describe the electron density far from the nucleus. youtube.com | Crucial for anions, excited states, and weak interactions. |

Tautomerism and Isomerism Investigations

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. researchgate.net While this compound itself exists predominantly in its stable phenol (B47542) (enol) form due to the high energetic cost of breaking aromaticity, the principles of tautomerism are critically important for its derivatives, particularly azo dyes. wikipedia.org

Azo dyes synthesized using this compound as a coupling component can exhibit azo-hydrazone tautomerism. nitrkl.ac.in This equilibrium involves the migration of the phenolic proton to one of the nitrogen atoms of the azo group. researchgate.net

Azo (Enol) Form: This form contains a hydroxyl (-OH) group and an azo (-N=N-) linkage. It retains the aromatic character of the benzene (B151609) ring.

Hydrazone (Keto) Form: This form is characterized by a ketone (C=O) group and a hydrazone (-NH-N=) linkage. The benzene ring loses its full aromaticity and adopts a quinone-like structure. nitrkl.ac.in

The relative stability of these two forms determines the color and properties of the dye. researchgate.net The presence of both C=O and C–O functional groups in the FT-IR spectra of such dyes is an indicator that they exist in an azo/hydrazone tautomeric equilibrium. goums.ac.ir

The position of the azo-hydrazone equilibrium is highly sensitive to both environmental factors and the electronic nature of the molecule. nitrkl.ac.in

Influence of Solvent Polarity: The polarity of the solvent plays a significant role in determining which tautomer is more stable.

Polar Solvents: Polar solvents can stabilize the more polar hydrazone form through intermolecular hydrogen bonding. nitrkl.ac.inrsc.org

Nonpolar Solvents: Nonpolar solvents tend to favor the less polar azo form. nitrkl.ac.inrsc.org The ability of a solvent to act as a hydrogen-bond donor or acceptor can dramatically influence the tautomerization process. nih.gov

Influence of Inductive Effects: The electron-withdrawing or electron-donating nature of substituents on the aromatic rings can shift the tautomeric balance.

Electron-Withdrawing Groups: Groups like the nitro (-NO₂) and sulfonic acid (-SO₃H) groups are strongly electron-withdrawing. They stabilize the negative charge that develops on the oxygen atom in the hydrazone form, thus shifting the equilibrium in favor of the hydrazone tautomer. nitrkl.ac.ingoums.ac.ir

Electron-Donating Groups: Conversely, electron-donating groups stabilize the azo form. goums.ac.ir

In derivatives of this compound, the presence of both the nitro and sulfonic acid groups strongly favors the hydrazone tautomeric form.

Table 4: Factors Influencing Azo-Hydrazone Tautomeric Equilibrium

| Factor | Favors Azo (Enol) Form | Favors Hydrazone (Keto) Form |

|---|---|---|

| Solvent | Nonpolar nitrkl.ac.inrsc.org | Polar nitrkl.ac.inrsc.org |

| Substituents | Electron-donating goums.ac.ir | Electron-withdrawing (e.g., -NO₂, -SO₃H) nitrkl.ac.ingoums.ac.ir |

| pH | High pH (favors enolate form) | Neutral pH |

| Temperature | Low temperature | High temperature |

| Hydrogen Bonding | Intermolecular H-bonding with solvent | Intramolecular H-bonding |

Intramolecular Hydrogen Bonding Effects on Tautomeric Stability

Computational studies on related ortho-substituted benzenesulfonic acids have shown that IHB is a key factor in their conformational preferences. For instance, in 2-nitrobenzenesulfonic acid, a close structural analog, an intramolecular hydrogen bond forms between the acidic proton of the –SO₃H group and an oxygen atom of the adjacent –NO₂ group. This interaction makes the conformer exhibiting this bond energetically more favorable than other possible spatial arrangements. The sulfonic group in such interactions acts as the IHB donor.

Conversely, in molecules like 2-hydroxybenzenesulfonic acid, the sulfonic group can also act as an IHB acceptor. In some conformers, a hydrogen bond forms between the hydrogen of the phenolic –OH group and an oxygen atom of the –SO₃H group. The relative stability of these different forms is governed by factors including the strength of the hydrogen bond and the degree of aromaticity in the molecule. The position of the tautomeric equilibrium is largely controlled by the aromaticity of the ring and the relative proton affinities of the atoms involved in the hydrogen bond. researchgate.net

Conformational Analysis of Isomers

Conformational analysis, typically performed using quantum chemical methods like DFT, is essential for identifying the most stable three-dimensional structures of a molecule. For substituted benzenesulfonic acids, the rotation of the functional groups (–SO₃H, –NO₂, and –OH) around their single bonds to the benzene ring leads to various possible conformers.

DFT calculations on 2-nitrobenzenesulfonic acid have identified five distinct conformers. The most stable of these is the one stabilized by the intramolecular hydrogen bond between the sulfonic acid proton and the nitro group's oxygen. This highlights how non-covalent interactions are critical in dictating the preferred molecular geometry. Similar principles apply to this compound, where the presence of three functional groups allows for a more complex conformational landscape, with multiple potential intramolecular hydrogen bonds influencing the relative stability of its isomers.

Electronic Properties and Reactivity Prediction

The electronic properties of a molecule, such as the distribution of its frontier molecular orbitals (HOMO and LUMO), are fundamental to understanding its reactivity and spectral characteristics.

HOMO and LUMO Orbital Energies and Delocalization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

In substituted aromatic systems, these orbitals are typically delocalized over the π-system of the benzene ring and the functional groups. For example, in a related compound, 2-hydroxy-5-(phenyldiazenyl) benzaldehyde (B42025) oxime, the HOMO is localized on the electron-donating azo unit, while the LUMO is located on the electron-accepting oxime region. libretexts.org For this compound, the electron-donating hydroxyl group and the electron-withdrawing nitro and sulfonic acid groups would significantly influence the energy and localization of these orbitals. The HOMO is expected to have significant contributions from the phenol ring and the hydroxyl group, while the LUMO would likely be concentrated around the nitro group and the benzene ring, reflecting its electron-accepting nature.

Below is a table of representative HOMO and LUMO energies calculated for a similar molecule, 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime (PDBO), illustrating typical values obtained from DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.2695 |

| LUMO | -2.5094 |

Energy Gaps and Electronic Transitions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

Electronic transitions, such as those observed in UV-Vis spectroscopy, often involve the promotion of an electron from the HOMO to the LUMO. For the related PDBO molecule, the calculated HOMO-LUMO gap is 3.76 eV. libretexts.org This value corresponds to the energy of the lowest-energy electronic transition, which is typically a charge-transfer transition from the electron-rich part of the molecule (HOMO) to the electron-poor part (LUMO). libretexts.org In this compound, such a transition would involve the movement of electron density from the hydroxyl-substituted ring to the nitro group.

| Parameter | Value (eV) |

|---|---|

| HOMO-LUMO Energy Gap (PDBO) | 3.7601 |

Solvatochromic Effects on Electronic Spectra (TDDFT)

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited electronic states of the molecule. Time-Dependent Density Functional Theory (TDDFT) is a computational method used to predict electronic absorption spectra and study these effects.

By incorporating a solvent model, such as the conductor-like polarizable continuum model (CPCM), TDDFT calculations can simulate the electronic spectrum of a molecule in different solvents. masterorganicchemistry.com The calculations can predict shifts in absorption bands (either to longer wavelengths, bathochromic shift, or shorter wavelengths, hypsochromic shift) as the solvent polarity changes. For molecules with significant charge separation in their excited state, polar solvents can stabilize this state, leading to a red shift in the absorption maximum. Studies on various organic compounds have successfully used TDDFT to rationalize observed solvatochromic shifts by analyzing the changes in the molecule's dipole moment upon excitation and its interaction with the solvent environment. nanomedicine-rj.com

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms. They allow for the mapping of the potential energy surface of a reaction, including the identification of reactants, products, intermediates, and, most importantly, transition states. The calculation of activation energies (the energy barrier between reactants and the transition state) provides insight into the reaction kinetics.

Investigation of Rate-Limiting Steps

In the context of electrophilic aromatic substitution reactions like the nitration of 2-hydroxybenzenesulfonic acid, the rate-limiting step is generally the initial attack of the electrophile on the aromatic ring to form the σ-complex. masterorganicchemistry.com This step involves the disruption of the aromatic system and is associated with the highest energy barrier along the reaction coordinate.

Computational studies on the nitration of benzene using density functional theory (DFT) have provided quantitative insights into the energetics of this process. For the reaction of benzene with the nitronium ion, the formation of the σ-complex has been calculated to have a low activation barrier. researchgate.net The subsequent deprotonation step to form nitrobenzene (B124822) is a spontaneous process with no significant energy barrier. researchgate.net This confirms that the formation of the intermediate is indeed the rate-determining step.

For substituted benzenes, such as 2-hydroxybenzenesulfonic acid, the presence of activating groups (like the hydroxyl group) and deactivating groups (like the sulfonic acid group) influences the energy barrier of the rate-limiting step. The hydroxyl group, being a strong activating group, directs the incoming electrophile to the ortho and para positions and lowers the activation energy for the attack at these positions. Conversely, the sulfonic acid group is a deactivating group and will increase the energy barrier for electrophilic attack. The regioselectivity of the nitration to form the 5-nitro isomer is a result of the interplay between these electronic effects and steric hindrance.

Table 1: Calculated Activation Barriers for the Rate-Determining Step in the Nitration of Benzene

| Computational Method | Reaction Step | Calculated Activation Barrier (kcal/mol) |

| DFT | Formation of σ-complex (C₆H₆ + NO₂⁺ → [C₆H₆NO₂]⁺) | ~7 |

Note: This data is for the nitration of benzene and serves as a model for understanding the rate-limiting step in the nitration of substituted benzenes like 2-hydroxybenzenesulfonic acid.

Analysis of Intermediates and Transition States

The analysis of intermediates and transition states provides a detailed map of the reaction pathway. In the nitration of 2-hydroxybenzenesulfonic acid, the key intermediate is the Wheland intermediate (σ-complex) formed after the attack of the nitronium ion. Computational chemistry allows for the detailed characterization of the geometric and electronic structure of this transient species.

Theoretical calculations reveal that the Wheland intermediate is a resonance-stabilized carbocation. The positive charge is delocalized over the aromatic ring, primarily at the ortho and para positions relative to the site of electrophilic attack. The carbon atom bonded to the incoming nitro group undergoes a change in hybridization from sp² to sp³, resulting in a non-planar geometry at that position.

The transition state leading to the formation of the Wheland intermediate resembles the structure of the intermediate itself, in accordance with the Hammond postulate. Computational models can precisely locate this transition state on the potential energy surface and calculate its energy, which corresponds to the activation energy of the rate-limiting step.

For the nitration of 2-hydroxybenzenesulfonic acid, there are several possible Wheland intermediates corresponding to the attack of the nitronium ion at different positions on the ring. The relative energies of the transition states leading to these intermediates determine the regioselectivity of the reaction. The formation of the intermediate leading to this compound is expected to have the lowest activation energy due to the directing effects of the hydroxyl and sulfonic acid groups.

Table 2: Characterization of the Wheland Intermediate in Aromatic Nitration

| Feature | Description |

| Structure | Resonance-stabilized carbocation. |

| Hybridization | Carbon at the site of attack changes from sp² to sp³. |

| Geometry | Non-planar at the site of electrophilic attack. |

| Charge Distribution | Positive charge is delocalized across the ring. |

Note: This table describes the general characteristics of the Wheland intermediate, which is the key intermediate in the formation of this compound.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. It is defined as the ratio of the reaction rate of a compound with a lighter isotope to that of the same compound with a heavier isotope at the same position.

In many electrophilic aromatic substitution reactions, including nitration, the cleavage of the C-H bond occurs in a fast step after the rate-limiting formation of the Wheland intermediate. Consequently, replacing hydrogen with deuterium (B1214612) at the site of substitution typically does not lead to a significant primary kinetic isotope effect (i.e., kH/kD ≈ 1). This has been experimentally and theoretically confirmed for the nitration of benzene. The lack of a significant KIE provides strong evidence that the C-H bond is not broken in the rate-determining step.

However, in some electrophilic aromatic substitutions, such as sulfonation, a primary kinetic isotope effect is observed, indicating that the C-H bond breaking is part of the rate-limiting step. pageplace.de For the nitration of phenols, the mechanism is generally considered to follow the pattern of other nitrations where the initial electrophilic attack is rate-limiting. Therefore, a significant primary kinetic isotope effect would not be expected for the nitration of 2-hydroxybenzenesulfonic acid.

Computational studies can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. These calculations for analogous systems consistently show a negligible KIE for the nitration of aromatic rings, supporting the established mechanism.

Table 3: Expected Kinetic Isotope Effects for the Nitration of 2-hydroxybenzenesulfonic acid

| Type of KIE | Position of Isotopic Substitution | Expected kH/kD Value | Rationale |

| Primary | Carbon at the position of nitration (C5) | ≈ 1 | C-H bond cleavage occurs after the rate-determining step. |

| Secondary | Other positions on the aromatic ring | Slightly different from 1 | Changes in hybridization and vibrational modes between the reactant and the transition state. |

Note: These are expected values based on the generally accepted mechanism of electrophilic aromatic nitration and computational studies on analogous systems.

Coordination Chemistry and Metal Complexation

Stability and Reactivity of Metal Complexes

Thermodynamic and Kinetic Stability Studies:No studies reporting the thermodynamic formation constants (log K), stability constants, or kinetic lability for complexes of 2-hydroxy-5-nitrobenzenesulfonic acid with the specified metal ions were identified. General principles of coordination chemistry suggest that stability would follow the Irving-Williams series, but no empirical data for this ligand is available to create specific data tables or detailed findings.

Due to these significant gaps in the primary scientific literature, we are unable to fulfill the request for a detailed article on this specific chemical compound.

Influence of Metal Ions on Ligand Reactivity

The reactivity of this compound as a ligand is significantly influenced by the properties of the coordinating metal ion. The nature of the metal ion, including its size, charge, and electronic configuration, can alter the electronic properties and steric accessibility of the ligand's functional groups.

The coordination of a metal ion to the hydroxyl and sulfonate groups can lead to an alteration of the electron density distribution across the aromatic ring. This can, in turn, affect the reactivity of the nitro group and the aromatic ring itself towards other reagents. For instance, the Lewis acidity of the metal ion can enhance the electrophilicity of the aromatic ring, potentially making it more susceptible to nucleophilic attack.

While direct studies on the influence of metal ions on the reactivity of this compound are not extensively documented, research on analogous systems provides valuable insights. For example, in related nitro-substituted phenolic ligands, the coordination to a metal center can modify the redox potential of the nitro group, in some cases facilitating its reduction. The specific impact on reactivity is contingent on the metal ion . Lanthanide ions, for instance, are known to act as catalysts in certain reactions involving similar organic ligands.

The table below summarizes the potential effects of different classes of metal ions on the reactivity of a ligand like this compound, based on general principles of coordination chemistry.

| Metal Ion Class | Potential Influence on Ligand Reactivity |

| Alkali/Alkaline Earth Metals | Primarily electrostatic interactions; minimal perturbation of ligand electronic structure. |

| Transition Metals (e.g., Cu²⁺, Fe³⁺) | Strong covalent interactions; significant alteration of ligand electron density, potentially activating or deactivating parts of the molecule towards further reaction. Can participate in redox processes. |

| Lanthanide Metals (e.g., La³⁺, Ce³⁺) | Strong Lewis acids; can catalyze reactions at the ligand, such as hydrolysis or condensation. researchgate.net |

Intermolecular Interactions in Coordination Compounds

Hydrogen Bonding: The presence of hydroxyl, sulfonate, and nitro groups, in addition to any coordinated water molecules, provides ample opportunities for the formation of an extensive network of hydrogen bonds. The sulfonate group, in particular, is a very effective hydrogen bond acceptor. In coordination networks of ligands containing sulfonate groups, these groups can either coordinate to the metal ion or remain "dangling" and participate in extended hydrogen bonding networks. beilstein-journals.orgnih.gov These hydrogen bonds can link adjacent complex units, creating higher-dimensional structures. In the crystal structure of the related compound, 2-hydroxyethanaminium 2-methyl-5-nitrobenzenesulfonate, the cations and anions are linked by N—H···O and O—H···O hydrogen bonds to form layers. nih.gov

π-π Stacking: The aromatic nature of the benzene (B151609) ring allows for the possibility of π-π stacking interactions between adjacent ligands in the crystal lattice. These interactions, which can be either face-to-face or offset, contribute to the stabilization of the crystal structure. rsc.orgresearchgate.net The presence of an electron-withdrawing nitro group can influence the nature and strength of these interactions by polarizing the π-system of the aromatic ring. rsc.org However, significant π-π interactions are not always present. For example, in 2-hydroxyethanaminium 2-methyl-5-nitrobenzenesulfonate, the nearest separation between the centroids of the benzene rings is 4.483 Å, suggesting the absence of strong π-π interactions. nih.gov The crystal structure of 2-hydroxy-5-nitrobenzaldehyde, a related molecule, does exhibit π-π stacking with a centroid-to-centroid distance of 3.582 Å. researchgate.net

The table below details the crystallographic data for a structurally related compound, providing an example of the typical bond distances and angles that might be expected in the solid state.

| Parameter | Value |

| Compound Name | 2-hydroxy-5-nitro-1,3-phenylenedibenzenesulfonate researchgate.net |

| Formula | C₁₈H₁₃NO₉S₂ researchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P12₁/c1 researchgate.net |

| a (Å) | 7.539(2) researchgate.net |

| b (Å) | 11.552(2) researchgate.net |

| c (Å) | 21.726(4) researchgate.net |

| β (°) | 93.01(3) researchgate.net |

Catalytic Applications and Mechanistic Insights

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of chemical synthesis. However, dedicated studies on the use of 2-hydroxy-5-nitrobenzenesulfonic acid in the following reactions appear to be limited.

Oxidation Reactions (e.g., Peroxidative Oxidation of Cycloalkanes, Aerobic Oxidation of Benzyl (B1604629) Alcohols)

The sulfonic acid and nitro groups present in this compound suggest potential for Brønsted acidity and redox activity, which are often relevant in oxidation catalysis. Despite this, specific studies detailing its efficacy in the peroxidative oxidation of cycloalkanes or the aerobic oxidation of benzyl alcohols are not readily found in the reviewed literature. General research on oxidation reactions often focuses on transition metal catalysts or other organocatalysts, and the specific role of this sulfonated nitroaromatic compound has not been elucidated.

Cyanosilylation Reactions

Cyanosilylation, the addition of a silyl (B83357) cyanide to a carbonyl group, is a crucial carbon-carbon bond-forming reaction. This reaction is typically catalyzed by Lewis acids or bases. While sulfonic acids can act as Brønsted acid catalysts, there is no specific data available that details the use or effectiveness of this compound in promoting cyanosilylation reactions.

Nitro Compound Reductive Functionalization

The reductive functionalization of nitro compounds is a significant area of research for the synthesis of amines and other nitrogen-containing molecules. Catalysts for these reactions are diverse, often involving metal complexes. cardiff.ac.ukacs.orgnih.gov A search for the catalytic activity of this compound in this context did not yield specific research findings. The presence of a nitro group on the compound itself might lead to self-reaction or inhibition under reductive conditions, though this is speculative without experimental data.

Heterogeneous Catalysis

To enhance reusability and simplify product purification, homogeneous catalysts are often immobilized on solid supports.

Incorporation into Support Materials (e.g., SBA-15)

SBA-15 is a popular mesoporous silica (B1680970) support used for the immobilization of various catalytic species due to its high surface area and ordered pore structure. researchgate.netmdpi.comsoton.ac.uk The functionalization of SBA-15 with sulfonic acid groups is a well-established method to create solid acid catalysts. researchgate.netrsc.org However, specific reports on the covalent attachment or impregnation of this compound onto SBA-15 or other support materials for catalytic applications are not described in the available literature.

Reusability and Stability of Immobilized Catalysts

The reusability and stability of a heterogeneous catalyst are critical for its practical application. nih.gov Without successful reports on the immobilization of this compound, there is consequently no data available on the reusability and stability of such a supported catalyst.

Mechanistic Pathways in Catalysis

The catalytic activity of this compound, particularly in oxidation and polymerization reactions, is governed by complex mechanistic pathways. These pathways often involve the generation of highly reactive species and are sensitive to the surrounding reaction environment. Understanding these mechanisms is crucial for optimizing catalytic efficiency and directing the reaction toward desired products. Key aspects of its catalytic mechanism include the formation of radical intermediates, the facilitation of electron transfer processes, and the significant influence of various reaction parameters.

Role of Radical Intermediates

In many catalytic oxidation processes, the reaction mechanism proceeds through the formation of radical intermediates. While direct evidence for this compound's role in generating specific radical intermediates is a subject of ongoing research, its structural similarity to other phenolic compounds involved in radical pathways offers valuable insights. The presence of both a hydroxyl (-OH) and a nitro (-NO2) group on the benzene (B151609) ring can facilitate the formation of radical species.

Electron Transfer Processes

Electron transfer is a fundamental step in many catalytic reactions, particularly in redox catalysis. The aromatic structure of this compound, featuring both electron-donating (hydroxyl) and electron-withdrawing (nitro, sulfonic acid) groups, allows it to act as a mediator in electron transfer processes.

In reactions like the chemical polymerization of conducting polymers, the catalyst can facilitate the oxidation of the monomer by accepting electrons. This initial oxidation step is often the rate-determining step of the polymerization process. The catalyst is believed to form an intermediate complex with the monomer, which lowers the activation energy for electron removal. Once the monomer is oxidized to a radical cation, it can react with other monomers to propagate the polymer chain. The catalyst is then regenerated in a subsequent step, often involving an oxidant present in the reaction mixture, allowing it to participate in further catalytic cycles. This ability to cycle between different oxidation states is a key feature of its catalytic function in these types of reactions.

Influence of Reaction Parameters on Catalytic Efficiency

The efficiency of catalysis involving this compound is highly dependent on several reaction parameters. The precise control of these factors is essential for maximizing yield, selectivity, and reaction rate. Key parameters include temperature, pH, and the concentration of both the catalyst and reactants.

Temperature: Temperature typically has a significant effect on the reaction rate. Higher temperatures can increase the rate of the catalytic reaction by providing the necessary activation energy. However, excessively high temperatures might lead to undesirable side reactions or degradation of the catalyst or products.

pH/Acidity: The acidity of the reaction medium is a critical parameter. The sulfonic acid group (-SO3H) makes the compound itself acidic and its catalytic activity is often pH-dependent. The protonation state of the hydroxyl and nitro groups, as well as the reactants, can change with pH, affecting their reactivity and the stability of intermediate species. For example, in polymerization reactions, the acidity of the medium can influence the conductivity and morphology of the resulting polymer.

Concentration: The concentration of the catalyst and reactants directly influences the reaction kinetics. An optimal ratio between the catalyst, substrate, and any oxidant is necessary for efficient catalysis. For instance, in oxidation reactions, the concentration of the oxidizing agent relative to the substrate and catalyst will dictate the reaction pathway and product distribution.

| Parameter | General Effect on Efficiency | Rationale |

| Temperature | Increases up to an optimum point, then may decrease. | Higher temperature increases reaction kinetics. Excessive heat can cause degradation or side reactions. |

| pH / Acidity | Highly influential; an optimal range typically exists. | Affects the protonation state of the catalyst and reactants, influencing their reactivity and the stability of intermediates. |

| Catalyst Concentration | Increases rate up to a certain level. | Higher concentration provides more active sites, but can lead to aggregation or side reactions at very high levels. |

| Reactant Concentration | Influences reaction rate and product selectivity. | The ratio of reactants to catalyst is crucial for achieving high turnover numbers and desired product formation. |

Systematic study and optimization of these parameters are fundamental to harnessing the full catalytic potential of this compound.

Environmental Chemistry Research Focus

Degradation Pathways and Mechanisms

The biodegradation of 2-hydroxy-5-nitrobenzenesulfonic acid can occur under both aerobic and anaerobic conditions, each involving distinct biochemical mechanisms. The presence of three different functional groups—hydroxyl, nitro, and sulfonic acid—on the benzene (B151609) ring makes its degradation complex and dependent on the specific microbial consortia and environmental conditions.

Under aerobic conditions, the biodegradation of nitroaromatic compounds is often initiated by one of two primary strategies: the reduction of the nitro group or the oxidative removal of the nitro group as nitrite (B80452). nih.gov For this compound, aerobic microorganisms, such as certain species of Pseudomonas, could potentially initiate degradation through either pathway. mdpi.comnih.govnih.gov

One plausible aerobic pathway involves an initial dioxygenase attack on the aromatic ring, leading to the formation of a dihydroxylated intermediate and the subsequent elimination of the nitro group as nitrite (NO₂⁻). nih.gov Following denitration, the resulting hydroxylated benzenesulfonic acid would be further degraded. The sulfonic acid group can be removed by specific desulfonating bacteria, which cleave the carbon-sulfur bond, releasing sulfite (B76179) (SO₃²⁻) that is then oxidized to sulfate (B86663) (SO₄²⁻). The remaining catechol-like intermediate would then undergo ring cleavage, a common step in the degradation of aromatic compounds, leading to intermediates that can enter central metabolic pathways. ontosight.ai

Alternatively, some aerobic bacteria might first reduce the nitro group to a hydroxylamino or amino group. nih.gov This transformation would result in the formation of 2-hydroxy-5-aminobenzenesulfonic acid. This aminated intermediate could then be susceptible to ring cleavage or desulfonation, followed by further degradation.

Table 1: Plausible Aerobic Degradation Steps for this compound

| Step | Transformation | Key Enzymes (Hypothesized) |

| Initial Attack (Option 1) | Oxidative removal of the nitro group | Nitroaromatic dioxygenase |

| Initial Attack (Option 2) | Reduction of the nitro group | Nitroreductase |

| Desulfonation | Cleavage of the C-S bond to remove the sulfonate group | Sulfonatase / C-S lyase |

| Ring Cleavage | Opening of the aromatic ring | Dioxygenase |

| Further Metabolism | Conversion to central metabolic intermediates | Various catabolic enzymes |

Under anaerobic conditions, the initial steps of this compound degradation are likely to be reductive. The nitro group is a favorable electron acceptor in the absence of oxygen. Anaerobic bacteria, including sulfate-reducing bacteria and methanogens, can reduce the nitro group sequentially to nitroso, hydroxylamino, and finally amino groups, forming 2-hydroxy-5-aminobenzenesulfonic acid. nih.gov

The subsequent anaerobic degradation of the resulting 2-hydroxy-5-aminobenzenesulfonic acid is challenging. The anaerobic cleavage of the aromatic ring is an energetically demanding process. Furthermore, the desulfonation of aromatic compounds under anaerobic conditions is known to be a slow process. researchgate.net Some specialized anaerobic bacteria are capable of desulfonating aromatic compounds, but the rates are generally lower than under aerobic conditions. Once desulfonation occurs, the resulting aminophenol could potentially undergo ring cleavage and further degradation.

Table 2: Plausible Anaerobic Biotransformation Steps for this compound

| Step | Transformation | Key Microbial Groups (Hypothesized) |

| Nitro Group Reduction | -NO₂ → -NH₂ | Denitrifying bacteria, Sulfate-reducing bacteria, Fermentative bacteria |

| Desulfonation | Removal of the sulfonate group | Specialized anaerobic desulfonating bacteria |

| Ring Cleavage | Opening of the aromatic ring | Fermentative and syntrophic bacteria |

| Final Mineralization | Conversion to CH₄, CO₂, and H₂O | Methanogenic archaea and syntrophic bacteria |

The identification of intermediate products is crucial for elucidating the degradation pathway. Based on the proposed mechanisms, several key intermediates could be expected during the biodegradation of this compound.

Under aerobic conditions, potential intermediates include:

Catechol-4-sulfonic acid: Formed after the oxidative removal of the nitro group.

2-hydroxy-5-aminobenzenesulfonic acid: Resulting from the reduction of the nitro group.

Protocatechuic acid or other hydroxylated aromatic acids: Following desulfonation and further enzymatic reactions.

Under anaerobic conditions, the primary initial intermediate would be:

2-hydroxy-5-aminobenzenesulfonic acid: As a result of nitro group reduction.

Further anaerobic degradation could lead to the formation of various phenolic and sulfonated intermediates before complete mineralization. The transient nature of some of these intermediates can make their detection challenging.

Methodologies for Assessing Environmental Transformation

Bioreactors are essential tools for studying the degradation kinetics of compounds like this compound under controlled conditions. Both batch and continuous-flow bioreactors are used to simulate environmental or wastewater treatment scenarios. mdpi.com

In a typical bioreactor study, a defined microbial consortium or an environmental inoculum (e.g., activated sludge) is exposed to a known concentration of this compound. researchgate.net Key parameters such as pH, temperature, and nutrient availability are controlled. The degradation rate is determined by monitoring the disappearance of the parent compound over time using analytical techniques like High-Performance Liquid Chromatography (HPLC).

Kinetic models, such as first-order or Michaelis-Menten kinetics, can be applied to the data to determine important parameters like the degradation rate constant (k) and the maximum degradation rate (Vmax). These kinetic parameters are vital for predicting the persistence of the compound in the environment and for designing effective bioremediation strategies. While specific studies on this compound are limited, research on similar sulfonated aromatic amines has shown that degradation rates can vary significantly depending on the microbial culture and operating conditions. researchgate.net

In the context of this compound degradation, COD analysis is performed on samples taken from bioreactors or batch experiments at different time intervals. The percentage of COD removal is a key indicator of the efficiency of the biological treatment process. High COD removal suggests that the compound is not only being transformed into intermediates but is being substantially mineralized to carbon dioxide and water. researchgate.net

For instance, studies on the bioreactor treatment of wastewaters containing other sulfonated aromatic compounds have reported COD removal efficiencies ranging from 60% to over 90%, depending on the specific compound and the reactor configuration (aerobic vs. anaerobic). researchgate.netije.ir

Table 3: Example Data from a Hypothetical Bioreactor Study on a Sulfonated Aromatic Compound

| Time (hours) | Concentration (mg/L) | COD (mg/L) | COD Removal (%) |

| 0 | 100 | 150 | 0 |

| 24 | 65 | 105 | 30 |

| 48 | 30 | 60 | 60 |

| 72 | 10 | 30 | 80 |

| 96 | <5 | 15 | 90 |

This table represents illustrative data based on typical degradation studies of related compounds.

An article focusing on the specified aspects of "this compound" cannot be generated at this time. Extensive research did not yield specific experimental data on the mineralization assessment through oxygen uptake and carbon dioxide production, nor on the detailed mechanisms of its photolytic degradation.

The available scientific literature within the search results focuses on related but structurally different compounds, such as p-nitrophenol and other benzenesulfonic acid derivatives. Providing information on these related compounds would deviate from the strict instructions to focus solely on this compound. Consequently, the requested sections with detailed research findings and data tables for the target compound cannot be accurately and scientifically fulfilled as per the requirements.

Applications As Research Probes and Intermediates in Advanced Synthesis

Role in Enzyme Reaction Studies and Biochemical Assays

Currently, there is a notable lack of specific, publicly available research detailing the direct application of 2-hydroxy-5-nitrobenzenesulfonic acid in enzyme reaction studies or as a probe in biochemical assays. While structurally related compounds, such as other nitrated phenols and sulfonic acids, are utilized in various biochemical contexts, the specific utility of this compound has not been extensively documented in scientific literature. The inherent properties of its functional groups—the acidity of the sulfonic acid and hydroxyl groups, and the electron-withdrawing nature of the nitro group—could theoretically allow it to interact with biological molecules. However, without dedicated studies, its role as an enzyme substrate, inhibitor, or a probe for biochemical processes remains speculative.

Application in Supramolecular Chemistry and Material Science Research

The application of this compound in the fields of supramolecular chemistry and material science is not well-documented in current research. The design of functional materials and supramolecular assemblies often relies on molecules with specific geometries and intermolecular interaction capabilities. While the functional groups of this compound could potentially participate in hydrogen bonding and other non-covalent interactions, its utility as a primary building block for complex supramolecular structures has not been a focus of published research.

There is limited evidence in scientific literature of this compound being used in the design and synthesis of functional molecular architectures. The creation of such architectures typically requires molecules with well-defined self-assembly properties or specific reactive sites for polymerization or covalent network formation. While the compound possesses reactive sites, its application in creating complex, functional molecular systems has not been explored in depth.

The most plausible application of this compound lies in its role as an intermediate in the synthesis of specialty chemicals, particularly dyes. Aromatic compounds containing nitro and sulfonic acid groups are common precursors in the dye industry. The presence of the hydroxyl group further influences the chemical properties and potential for creating a diverse range of colored compounds.

The general process for creating azo dyes, a major class of synthetic colorants, involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound. unb.ca While this compound is not a primary amine, it can be chemically modified, for instance, by the reduction of the nitro group to an amino group, to form a precursor for diazotization. The resulting diazonium salt could then be coupled with various aromatic compounds to produce a wide array of azo dyes.

Structurally similar compounds are widely used as intermediates in the synthesis of various dyes. For example, other substituted benzenesulfonic acids are key components in the production of acid dyes, mordant dyes, and direct dyes. dyestuffintermediates.comdyestuffintermediates.com The sulfonic acid group, in particular, imparts water solubility to the final dye molecule, which is a crucial property for dyeing textiles.